(S)-2,2,2-trifluoro-1-phenylethanol
Overview
Description
(S)-2,2,2-trifluoro-1-phenylethanol, also known as (S)-(+)-1-Phenyl-2,2,2-trifluoroethanol, is a chiral compound with the molecular formula C8H7F3O and a molecular weight of 176.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the benzyl alcohol structure, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,2-trifluoro-1-phenylethanol typically involves the reduction of the corresponding ketone, (S)-(+)-alpha-(Trifluoromethyl)acetophenone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the ketone is reduced in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) atmosphere .
Chemical Reactions Analysis
Types of Reactions: (S)-2,2,2-trifluoro-1-phenylethanol undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: (S)-(+)-alpha-(Trifluoromethyl)acetophenone
Reduction: (S)-(+)-alpha-(Trifluoromethyl)benzylamine
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
(S)-2,2,2-trifluoro-1-phenylethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2,2,2-trifluoro-1-phenylethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with enzymes and receptors . The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
- ®-(-)-alpha-(Trifluoromethyl)benzyl alcohol
- (S)-(+)-1-Phenyl-2,2,2-trifluoroethanol
- (S)-(+)-alpha-(Trifluoromethyl)acetophenone
Uniqueness: (S)-2,2,2-trifluoro-1-phenylethanol is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable intermediate in asymmetric synthesis and a useful tool in stereochemical studies .
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMEAQPOMDWSR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340-06-7 | |
Record name | (+)-2,2,2-Trifluoro-1-phenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-α-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: The research mentions resolving enantiomeric alcohols using (S)-(-)-1-phenylethyl isocyanate. Could this method be applied to separate the enantiomers of α-(Trifluoromethyl)benzyl alcohol?
A1: It's highly probable. The paper demonstrates the successful resolution of various chiral secondary alcohols, including aryl alkyl carbinols []. (S)-(+)-α-(Trifluoromethyl)benzyl alcohol, being a chiral secondary alcohol with an aryl alkyl carbinol structure, could potentially be separated into its enantiomers using this method. The reaction with (S)-(-)-1-phenylethyl isocyanate would yield diastereomeric urethane derivatives, which can be separated via gas chromatography due to their differing physicochemical properties.
A2: Potentially yes. The research showcases the capability of enzymes, specifically those in rabbit liver cytosol and endophytic fungi, to reduce ketones into chiral alcohols with high enantiomeric purity [, ]. Given the right enzyme, α-(Trifluoromethyl)acetophenone could be reduced to predominantly yield (S)-(+)-α-(Trifluoromethyl)benzyl alcohol. Factors such as enzyme specificity, reaction conditions, and the presence of directing groups on the substrate would influence the stereochemical outcome.
Q2: One study utilized a chiral solvent, (S)-(+)-2,2,2-trifluoro-1-phenylethanol, to study reaction kinetics. Could (S)-(+)-α-(Trifluoromethyl)benzyl alcohol potentially serve as a chiral solvent or resolving agent in similar studies?
A3: It's plausible. The use of (S)-(+)-2,2,2-trifluoro-1-phenylethanol as a chiral solvent in the research highlights the ability of chiral environments to influence reaction outcomes and provide insights into stereoselectivity []. Given its structural similarity and chirality, (S)-(+)-α-(Trifluoromethyl)benzyl alcohol could potentially function as a chiral solvent or resolving agent in similar studies exploring stereoselective reactions or chiral recognition phenomena.
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